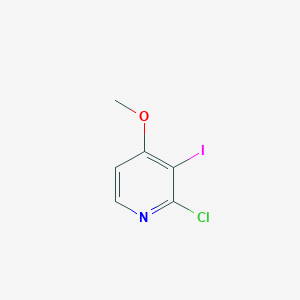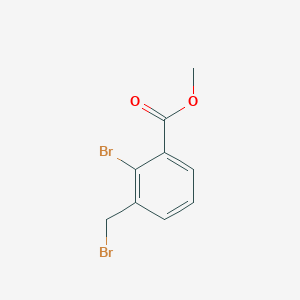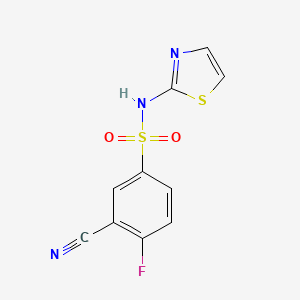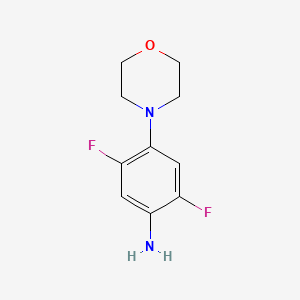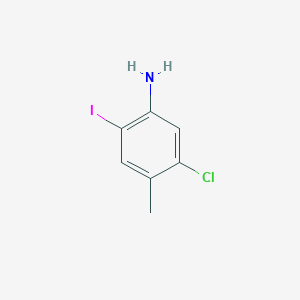
5-氯-2-碘-4-甲基苯胺
描述
5-Chloro-2-iodo-4-methylaniline (5-CI-4-MA) is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is a colorless, water-soluble, crystalline solid that is stable in air and has a melting point of 180°C. 5-CI-4-MA is widely used in the synthesis of a number of aromatic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of several heterocyclic compounds.
科学研究应用
Carcinogenic Potential and Biochemical Mechanisms
5-Chloro-2-iodo-4-methylaniline and its derivatives have been studied for their carcinogenic potential and biochemical mechanisms. Hill, Shih, and Struck (1979) conducted a biochemical investigation into 4-chloro-2-methylaniline, a similar compound, revealing its extensive binding to protein, DNA, and RNA in rat liver, and identifying metabolites such as 5-chloro-2-hydroxylaminotoluene (Hill, Shih, & Struck, 1979).
Antioxidant Activities
Research on antioxidants has led to the synthesis of novel compounds using derivatives of 5-chloro-2-iodo-4-methylaniline. Topçu et al. (2021) synthesized compounds using this derivative, demonstrating good antioxidant activities and lipid peroxidation compared to standard agents (Topçu, Ozen, Bal, & Taş, 2021).
Molecular and Spectroscopic Analysis
The molecule has been the subject of detailed molecular and spectroscopic analyses. Arjunan and Mohan (2008, 2009) focused on Fourier transform infrared and FT-Raman spectral analysis of chloro-methylaniline derivatives, providing comprehensive vibrational assignments and insights into molecular structure (Arjunan & Mohan, 2008), (Arjunan & Mohan, 2009).
Pharmaceutical Applications
Its derivatives are utilized in pharmaceutical applications, particularly in HIV treatment. Mayes et al. (2010) described the synthesis of a derivative as a key intermediate towards inhibitors of HIV non-nucleoside reverse transcriptase (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).
Other Applications
- Jones, Wilson, and Thomas (2014) explored its use in molecular complexes, observing vividly colored crystals when combined with dinitrobenzoic acids (Jones, Wilson, & Thomas, 2014).
- Przybojewska (1997) evaluated the DNA-damaging effect of related aniline derivatives (Przybojewska, 1997).
属性
IUPAC Name |
5-chloro-2-iodo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQMSECCZZCDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodo-4-methylaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

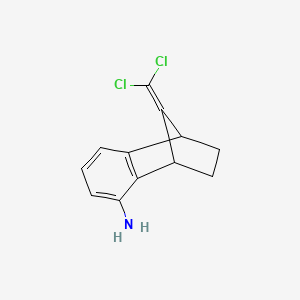
![2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1427056.png)
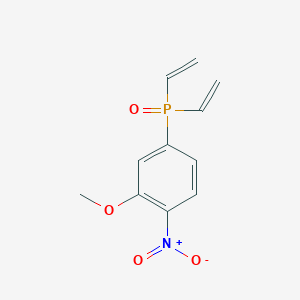
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)
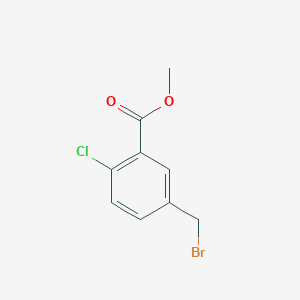
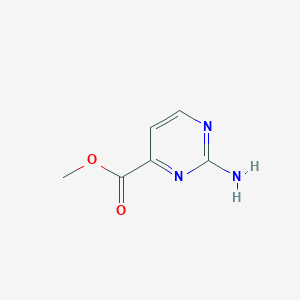
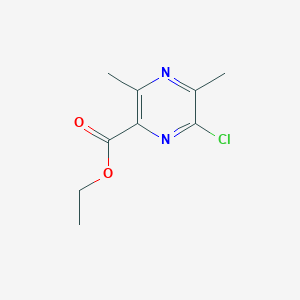
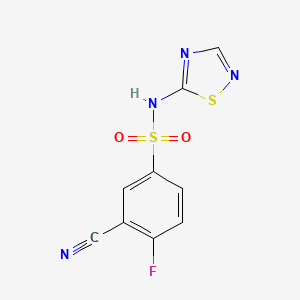
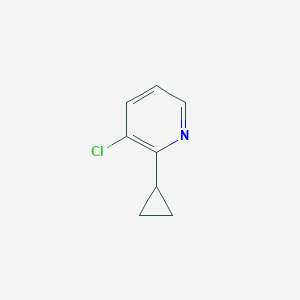
![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
